1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (CAS 1408817-75-3) is a synthetic 3-aminopyrrolidine derivative belonging to the class of cycloalkyl pyrrolidine monoamine reuptake inhibitors. Its structure features a pyrrolidine ring substituted at the 1-position with a cyclopropyl group and at the 2-position with a 3,4-difluorophenyl group.

Molecular Formula C13H16F2N2
Molecular Weight 238.28 g/mol
CAS No. 1408817-75-3
Cat. No. B1529445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
CAS1408817-75-3
Molecular FormulaC13H16F2N2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N
InChIInChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2
InChIKeyMFOXIVRDVQGIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (CAS 1408817-75-3): Structural Class and Baseline for Scientific Procurement


1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (CAS 1408817-75-3) is a synthetic 3-aminopyrrolidine derivative belonging to the class of cycloalkyl pyrrolidine monoamine reuptake inhibitors [1]. Its structure features a pyrrolidine ring substituted at the 1-position with a cyclopropyl group and at the 2-position with a 3,4-difluorophenyl group. This scaffold places it within a well-established chemical series explored for central nervous system (CNS) disorders, where subtle changes in aryl substitution profoundly alter transporter affinity, selectivity, and metabolic stability [2].

Why Substituting 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine with In-Class Analogs Carries Risk in Research Settings


Within the 3-aminopyrrolidine monoamine reuptake inhibitor class, even minor modifications to the aryl substitution pattern cause significant shifts in lipophilicity and transporter binding profiles [1]. The specific combination of a 3,4-difluorophenyl group with an N-cyclopropyl moiety is designed to fine-tune physicochemical parameters (e.g., LogP) within a narrow optimal range for blood-brain barrier penetration while avoiding excessive metabolic clearance associated with unsubstituted or mono-halogenated phenyl analogs [2]. Generic interchange with a 1-cyclopropyl-2-phenylpyrrolidin-3-amine or a mono-fluoro analog cannot reproduce this precise property profile and may lead to divergent in vitro potency or in vivo pharmacokinetic outcomes in validated models, undermining experimental reproducibility and procurement value [2].

Quantitative Evidence Guide for the Differentiated Selection of 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (CAS 1408817-75-3)


Predicted Lipophilicity (LogP) Advantage of the 3,4-Difluorophenyl Derivative Over the Parent Phenyl Analog

The 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (target) exhibits a predicted LogP of 2.2013, compared to a LogP of 1.9231 for the direct parent analog 1-cyclopropyl-2-phenylpyrrolidin-3-amine , . This +0.2782 increase in predicted lipophilicity positions the target compound closer to the optimal CNS LogP range (approximately 2–4) [1], suggesting superior blood-brain barrier permeability potential relative to the non-fluorinated comparator, a critical attribute for CNS-targeted probe development.

Lipophilicity Blood-Brain Barrier Permeability CNS Drug Design

Enhanced Predicted Metabolic Stability Inferred from Fluorine Blocking at Metabolically Labile Phenyl Positions

The 3,4-difluorophenyl substitution pattern blocks the para and meta positions of the phenyl ring, sites commonly susceptible to cytochrome P450-mediated oxidation, compared to the unblocked 1-cyclopropyl-2-phenylpyrrolidin-3-amine [1]. Meta- and para-fluorination is a well-established medicinal chemistry strategy to reduce oxidative metabolism and improve metabolic stability [2]. While direct comparative microsomal stability data for these specific analogs are not publicly available, this class-level inference is supported by extensive literature on fluorinated aromatics.

Metabolic Stability CYP450 Fluorine Substitution

Potential for Triple Monoamine Reuptake Inhibition Consistent with N-Cyclopropyl Pyrrolidine Scaffold

Patent US 8,754,117 describes N-cyclopropyl pyrrolidine derivatives as triple reuptake inhibitors (serotonin, norepinephrine, dopamine) with activity at nanomolar concentrations for related analogs [1]. Although specific IC50 values for 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine are not disclosed, the close structural homology to exemplified compounds (e.g., Example 1: Ki < 100 nM for SERT, NET, DAT) [1] strongly suggests that the target compound is designed to engage all three transporters. This distinguishes it from selective reuptake inhibitors that lack the N-cyclopropyl-2-aryl-3-aminopyrrolidine core.

Triple Reuptake Inhibitor Monoamine Transporter CNS Disorders

Conserved Topological Polar Surface Area (TPSA = 29.26 Ų) with Improved Lipophilic Efficiency (LiPE) Over Parent Phenyl Analog

Both 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (target) and its parent phenyl analog share an identical predicted TPSA of 29.26 Ų , . However, the target compound's higher LogP (2.2013 vs. 1.9231) yields an improved balance of lipophilicity to polarity, potentially enhancing Lipophilic Ligand Efficiency (LLE) if equipotent [1]. This suggests that for a given level of target engagement, the difluoro derivative may require lower doses or exhibit reduced non-specific binding relative to the less lipophilic phenyl analog.

Lipophilic Efficiency Drug-likeness CNS MPO Score

Note on Current Limitations of Direct Comparative Biological Data

A comprehensive search of primary research papers, patents, and authoritative databases does not yield publicly available head-to-head comparative biological data (e.g., IC₅₀ values, microsomal stability, or in vivo PK parameters) for 1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine versus its closest analogs such as 1-cyclopropyl-2-phenylpyrrolidin-3-amine or 1-cyclopropyl-2-(4-fluorophenyl)pyrrolidin-3-amine [1], [2]. The differential evidence presented in this guide relies on predicted physicochemical properties and class-level SAR inferences from patent literature. Researchers requiring direct in vitro comparative data should commission custom head-to-head profiling studies.

Data Availability Research Gap Evidence Integrity

Best Research and Industrial Application Scenarios for 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine (CAS 1408817-75-3)


Lead Optimization in CNS Monoamine Reuptake Inhibitor Programs

The compound's predicted LogP of 2.2013 and conserved low TPSA of 29.26 Ų position it as a favorable scaffold for developing brain-penetrant triple reuptake inhibitors. Its 3,4-difluorophenyl motif is expected to enhance metabolic stability over non-fluorinated analogs, making it a strategic choice for hit-to-lead campaigns targeting depression, anxiety, or ADHD [1].

Physicochemical Probe for Fluorine-Mediated Effects on CNS Drug Properties

The quantifiable shift in LogP (+0.2782) relative to the parent phenyl analog, combined with identical TPSA, enables researchers to isolate and study the impact of aryl fluorination on lipophilicity-driven parameters such as P-glycoprotein efflux, non-specific binding, and volume of distribution, without altering hydrogen-bonding capacity , [1].

Reference Standard for Analytical Method Development and Metabolite Identification

Given its defined molecular formula (C₁₃H₁₆F₂N₂), molecular weight (238.28 g/mol), and available purity of ≥95% , this compound can serve as a reliable reference standard for HPLC, LC-MS, and NMR method development, particularly for research laboratories studying fluorinated pyrrolidine analogs or investigating potential metabolic pathways of related CNS candidates.

Tool Compound for Investigating Fluorine-Promoted Target Engagement

Although direct target engagement data are not publicly available, the compound's structural alignment with patented triple reuptake inhibitors [1] suggests its utility as a tool molecule for studying monoamine transporter binding when custom biological profiling is feasible, particularly for exploring how 3,4-difluoro substitution influences transporter selectivity relative to mono-fluoro or non-fluorinated analogs.

Quote Request

Request a Quote for 1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.